2-(4-(1-Fluorocyclopropyl)phenyl)acetic acid
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Overview
Description
2-(4-(1-Fluorocyclopropyl)phenyl)acetic acid is an organic compound with the molecular formula C11H11FO2 It is characterized by the presence of a fluorocyclopropyl group attached to a phenyl ring, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts to form the carbon-carbon bonds . The reaction conditions often include mild temperatures and the presence of a base to facilitate the coupling process.
Industrial Production Methods
In an industrial setting, the production of 2-(4-(1-Fluorocyclopropyl)phenyl)acetic acid may involve large-scale synthesis using similar coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
2-(4-(1-Fluorocyclopropyl)phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetic acid group to an alcohol.
Substitution: The fluorocyclopropyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-(4-(1-Fluorocyclopropyl)phenyl)acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-(1-Fluorocyclopropyl)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The fluorocyclopropyl group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The acetic acid moiety may also play a role in modulating the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Phenylacetic acid: A structurally similar compound with a phenyl group attached to an acetic acid moiety.
2-(4-Fluorophenyl)acetic acid: Similar in structure but lacks the cyclopropyl group.
4-(1-Fluorocyclopropyl)benzoic acid: Contains the fluorocyclopropyl group but has a benzoic acid moiety instead of acetic acid.
Uniqueness
2-(4-(1-Fluorocyclopropyl)phenyl)acetic acid is unique due to the presence of the fluorocyclopropyl group, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C11H11FO2 |
---|---|
Molecular Weight |
194.20 g/mol |
IUPAC Name |
2-[4-(1-fluorocyclopropyl)phenyl]acetic acid |
InChI |
InChI=1S/C11H11FO2/c12-11(5-6-11)9-3-1-8(2-4-9)7-10(13)14/h1-4H,5-7H2,(H,13,14) |
InChI Key |
SSHGTPDNEJXLDM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)CC(=O)O)F |
Origin of Product |
United States |
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